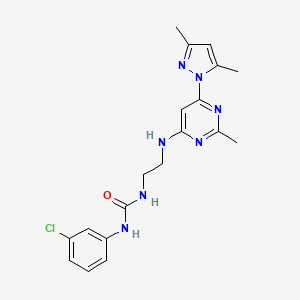![molecular formula C10H13N3O6 B3000727 2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid CAS No. 1856020-28-4](/img/structure/B3000727.png)
2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid is an organic compound that features a pyrazole ring substituted with an ethoxycarbonyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Ethoxycarbonylation: The ethoxycarbonyl group is introduced via esterification using ethyl chloroformate in the presence of a base such as triethylamine.
Butanoic Acid Substitution: The final step involves the substitution of the pyrazole ring with a butanoic acid moiety, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., alkyl halides).
Major Products
Reduction of Nitro Group: 2-[4-(ethoxycarbonyl)-3-amino-1H-pyrazol-1-yl]butanoic acid.
Hydrolysis of Ethoxycarbonyl Group: 2-[4-(carboxy)-3-nitro-1H-pyrazol-1-yl]butanoic acid.
Scientific Research Applications
2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The nitro group can participate in redox reactions, while the ethoxycarbonyl group can undergo hydrolysis to release active carboxylic acid moieties.
Comparison with Similar Compounds
Similar Compounds
2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
2-[4-(ethoxycarbonyl)-3-amino-1H-pyrazol-1-yl]butanoic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid is unique due to the combination of its functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-(4-ethoxycarbonyl-3-nitropyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c1-3-7(9(14)15)12-5-6(10(16)19-4-2)8(11-12)13(17)18/h5,7H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMUGHDDPGFFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)[N+](=O)[O-])C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B3000645.png)

![4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde](/img/structure/B3000647.png)



![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide](/img/structure/B3000654.png)







